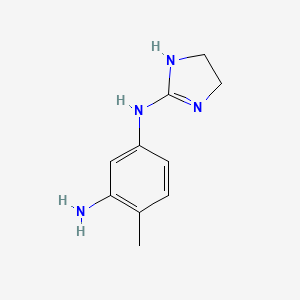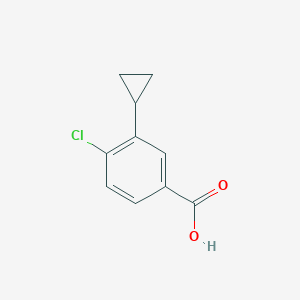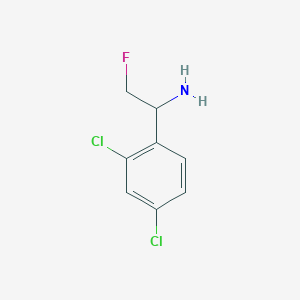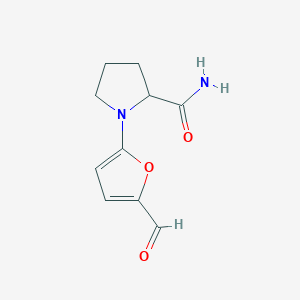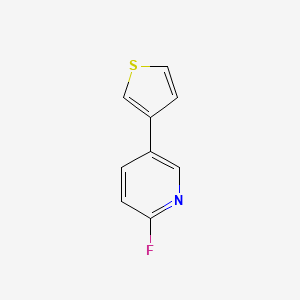![molecular formula C18H22N2O2 B13204975 N-[4-(aminomethyl)phenyl]-4-(3-methylphenoxy)butanamide](/img/structure/B13204975.png)
N-[4-(aminomethyl)phenyl]-4-(3-methylphenoxy)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(aminomethyl)phenyl]-4-(3-methylphenoxy)butanamide is a chemical compound with the molecular formula C18H22N2O2 and a molecular weight of 298.38 g/mol . This compound is primarily used in proteomics research and is known for its unique structure, which includes an aminomethyl group attached to a phenyl ring and a butanamide chain linked to a methylphenoxy group .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(aminomethyl)phenyl]-4-(3-methylphenoxy)butanamide typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of 4-(aminomethyl)phenyl with 3-methylphenoxybutanoic acid under specific conditions to form an intermediate compound.
Amidation Reaction: The intermediate is then subjected to an amidation reaction with butanoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
N-[4-(aminomethyl)phenyl]-4-(3-methylphenoxy)butanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the aminomethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents under inert atmosphere.
Substitution: Various nucleophiles such as halides, amines; reactions are conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound .
Aplicaciones Científicas De Investigación
N-[4-(aminomethyl)phenyl]-4-(3-methylphenoxy)butanamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for its potential therapeutic properties, including its role as a drug candidate for various diseases.
Mecanismo De Acción
The mechanism of action of N-[4-(aminomethyl)phenyl]-4-(3-methylphenoxy)butanamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain proteins and enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound exerts its effects through modulation of signal transduction pathways and protein-protein interactions .
Comparación Con Compuestos Similares
Similar Compounds
- N-[4-(aminomethyl)phenyl]-4-(2-methylphenoxy)butanamide
- N-[4-(aminomethyl)phenyl]-4-(4-methylphenoxy)butanamide
Uniqueness
N-[4-(aminomethyl)phenyl]-4-(3-methylphenoxy)butanamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to its analogs, this compound exhibits different reactivity patterns and biological activities, making it a valuable tool in research and potential therapeutic applications .
Propiedades
Fórmula molecular |
C18H22N2O2 |
|---|---|
Peso molecular |
298.4 g/mol |
Nombre IUPAC |
N-[4-(aminomethyl)phenyl]-4-(3-methylphenoxy)butanamide |
InChI |
InChI=1S/C18H22N2O2/c1-14-4-2-5-17(12-14)22-11-3-6-18(21)20-16-9-7-15(13-19)8-10-16/h2,4-5,7-10,12H,3,6,11,13,19H2,1H3,(H,20,21) |
Clave InChI |
OKFOLPXQRGGHKN-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)OCCCC(=O)NC2=CC=C(C=C2)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[2-(Cyclohexylsulfanyl)ethyl]piperidine](/img/structure/B13204897.png)
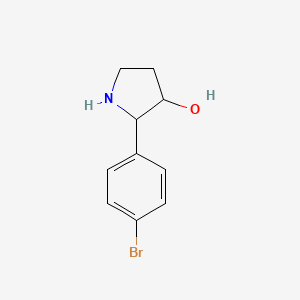
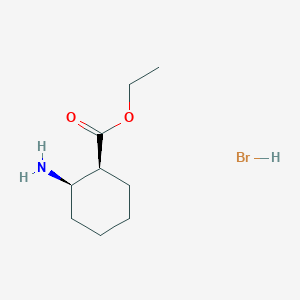
![4-(3-Bromophenyl)-2-azaspiro[4.4]nonan-1-one](/img/structure/B13204911.png)


